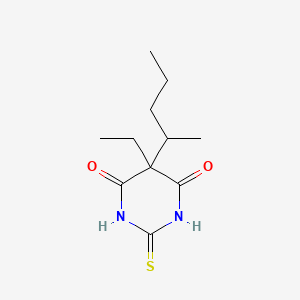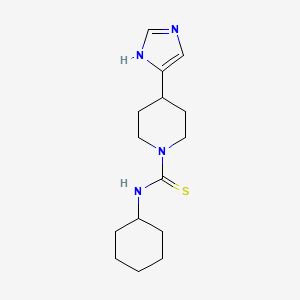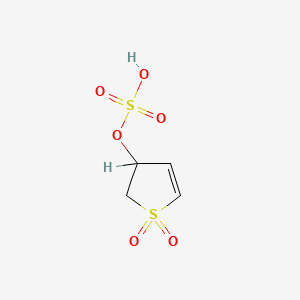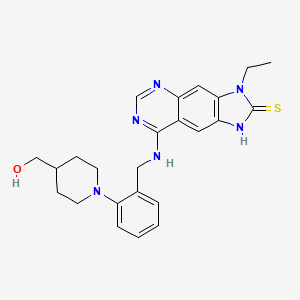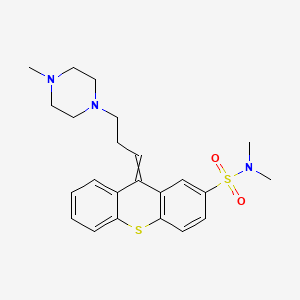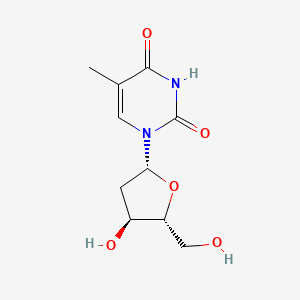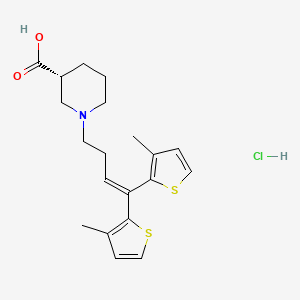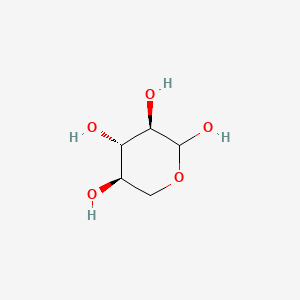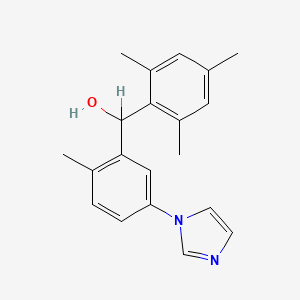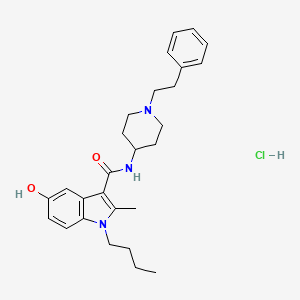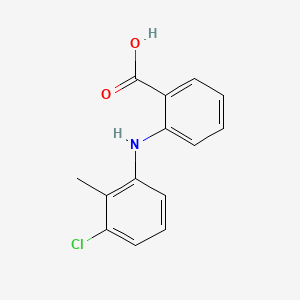
托芬那酸
科学研究应用
托芬那酸有广泛的科学研究应用:
化学: 它被用作药物稳定性和光降解研究中的模型化合物。
生物学: 托芬那酸已被研究其对各种生物途径的影响,包括其抑制胰腺、乙状结肠和直肠癌细胞生长的能力.
5. 作用机理
托芬那酸主要通过抑制环氧合酶(COX)酶,特别是 COX-1 和 COX-2,发挥其作用。 这种抑制阻止了前列腺素的生物合成,前列腺素是炎症和疼痛的介质 . 此外,托芬那酸抑制前列腺素受体,进一步减少炎症反应 . 在阿尔茨海默病的背景下,托芬那酸衍生物抑制特异性蛋白 1 (SP1) 与 DNA 的结合,从而降低与该疾病相关的基因的转录 .
作用机制
Target of Action
Tolfenamic acid primarily targets the enzyme cyclooxygenase (COX) . COX plays a crucial role in the production of prostaglandins, substances that are involved in inflammation and pain .
Mode of Action
Tolfenamic acid inhibits the biosynthesis of prostaglandins and also presents inhibitory actions on the prostaglandin receptors . The mechanism of action of tolfenamic acid is based on the major mechanism of NSAIDs which consists of the inhibition of COX-1 and COX-2 pathways to inhibit prostaglandin secretion .
Biochemical Pathways
Tolfenamic acid affects the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, it reduces the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Pharmacokinetics
The pharmacokinetics of tolfenamic acid was studied in healthy volunteers after an intravenous dose of 100 mg and oral doses of 100, 200, 400, and 800 mg . The disposition of intravenous tolfenamic acid could be described by a two-compartment open model, with a total plasma clearance of 155±15 ml/min . The elimination occurs principally by extrarenal mechanisms, the recovery of unchanged drug together with its glucuronide in urine averaging only 8.8% of the intravenous dose . The gastrointestinal absorption had a mean half-life of 1.7±0.1 h . Based on comparison of areas under the plasma concentration time-curves after intravenous and oral administration, the bioavailability of tolfenamic acid capsules averaged 60% .
Result of Action
Tolfenamic acid presents a non-dose dependent partial inhibition of irritant-induced temperature rise as well as a dose-dependent inhibition of skin edema . It was noted a dose-related inhibition of serum thromboxane which indicated the inhibition of COX-1 . In the same line, there was noted an inhibition of prostaglandin E2 synthesis which marks a related COX-2 inhibition . The maximal inhibition of thromboxane was greater than 80% as well as is proven to be a potent prostaglandin E inhibitor .
Action Environment
The action of tolfenamic acid can be influenced by environmental factors. For instance, the formulation of the drug can affect its bioavailability. A study showed that a tolfenamic acid solid lipid nanoparticle (TA-SLN) suspension prepared by a hot melt–emulsification ultrasonication method improved the sustained release and bioavailability of TA . After intramuscular administration to pigs (4 mg/kg), the TA-SLN suspension displayed increases in the pharmacokinetic parameters T max, T 1/2, and MRT 0–∞ by 4.39-, 3.78-, and 3.78-fold, respectively, compared with TA injection, and showed a relative bioavailability of 185.33% .
生化分析
Biochemical Properties
Tolfenamic acid interacts with enzymes and proteins involved in the biosynthesis of prostaglandins . It inhibits the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) pathways, which are crucial for prostaglandin secretion . This inhibition results in its anti-inflammatory and pain-blocking action .
Cellular Effects
Tolfenamic acid has been shown to have significant effects on various types of cells. It inhibits cell growth and induces apoptosis in colorectal cancer cells . It also facilitates the translocation of the ETS family protein epithelial-specific ETS-1 (ESE-1) to the nucleus in colorectal cancer cells .
Molecular Mechanism
The molecular mechanism of tolfenamic acid is primarily based on the inhibition of COX-1 and COX-2 pathways . By inhibiting these pathways, tolfenamic acid prevents the secretion and action of prostaglandins, exerting its anti-inflammatory and pain-blocking effects .
Temporal Effects in Laboratory Settings
Tolfenamic acid presents a non-dose dependent partial inhibition of irritant-induced temperature rise as well as a dose-dependent inhibition of skin edema . It also has a relatively low acute toxicity .
Dosage Effects in Animal Models
In animal models, tolfenamic acid has been shown to prevent colorectal tumorigenesis . It is four times more potent than phenylbutazone in a rat model study . Use in animals less than 6 weeks of age, or in aged animals, may involve additional risk .
Metabolic Pathways
Tolfenamic acid is cleared relatively fast and undergoes hepatic metabolism where the produced metabolites are renally cleared as glucuronic acid conjugates . Most of the elimination occurs by extrarenal mechanisms .
Transport and Distribution
Tolfenamic acid is distributed in all organs with a strong concentration in plasma, digestive tract, liver, lungs, and kidneys . The concentration in the brain, however, is low . Tolfenamic acid and its metabolites do not cross the placenta barrier to any great extent .
Subcellular Localization
Tolfenamic acid facilitates the translocation of the ETS family protein epithelial-specific ETS-1 (ESE-1) to the nucleus in colorectal cancer cells . This suggests that tolfenamic acid may have a role in the subcellular localization of certain proteins.
准备方法
化学反应分析
相似化合物的比较
属性
IUPAC Name |
2-(3-chloro-2-methylanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZNLOUZAIOMLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045409 | |
| Record name | Tolfenamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tolfenamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042043 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>39.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855759 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Tolfenamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09216 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Tolfenamic acid inhibits the biosynthesis of prostaglandins, and it also presents inhibitory actions on the prostaglandin receptors. As commonly thought, the mechanism of action of tolfenamic acid is based on the major mechanism of NSAIDs which consists of the inhibition of COX-1 and COX-2 pathways to inhibit prostaglandin secretion and action and thus, to exert its anti-inflammatory and pain-blocking action. Nonetheless, some report currently indicates that tolfenamic acid inhibits leukotriene B4 chemotaxis of human polymorphonuclear leukocytes leading to an inhibition of even 25% of the chemotactic response. This activity is a not ligand specific additional anti-inflammatory mechanism of tolfenamic acid. | |
| Record name | Tolfenamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09216 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
13710-19-5 | |
| Record name | Tolfenamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13710-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolfenamic acid [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013710195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolfenamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09216 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tolfenamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tolfenamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tolfenamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLFENAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G943U18KM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tolfenamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042043 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207ºC, 207 - 207.5 °C | |
| Record name | Tolfenamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09216 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tolfenamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042043 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tolfenamic acid?
A1: Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), Tolfenamic acid primarily exerts its effects by inhibiting cyclooxygenase (COX) enzymes []. This inhibition reduces the synthesis of prostaglandins, key mediators of inflammation.
Q2: Does Tolfenamic acid have any COX-independent effects?
A2: Yes, emerging evidence suggests that Tolfenamic acid might also exert anti-cancer effects through COX-independent pathways. For instance, it has been shown to induce degradation of the transcription factor Specificity Protein 1 (Sp1) [, , ], which regulates various genes involved in cell proliferation, angiogenesis, and amyloid beta production.
Q3: How does Tolfenamic acid affect the Wnt/β-catenin pathway?
A3: Tolfenamic acid has been shown to downregulate β-catenin in colon cancer cells [, ]. This downregulation is linked to ubiquitin-mediated proteasomal degradation of β-catenin, potentially mediated by Smad2 [, ].
Q4: What are the downstream effects of Sp1 degradation by Tolfenamic acid?
A4: Tolfenamic acid-induced Sp1 degradation has been linked to reduced expression of various Sp1-regulated genes involved in Alzheimer's disease pathology [], including APP, BACE1, tau, and its activators p35 and p39 []. This reduction in key proteins involved in amyloid and tangle formation suggests a potential disease-modifying effect of Tolfenamic acid in Alzheimer's disease.
Q5: Does Tolfenamic acid affect the endoplasmic reticulum (ER) stress pathway?
A5: Research indicates that Tolfenamic acid can promote ER stress, leading to activation of the unfolded protein response (UPR) pathway []. This activation involves the PERK-mediated phosphorylation of eIF2α, which represses cyclin D1 translation and contributes to apoptosis in colorectal cancer cells [].
Q6: What is the molecular formula and weight of Tolfenamic acid?
A6: The molecular formula of Tolfenamic acid is C14H11ClNO2, and its molecular weight is 261.7 g/mol.
Q7: What spectroscopic techniques have been used to characterize Tolfenamic acid and its metabolites?
A7: Various spectroscopic techniques have been employed to characterize Tolfenamic acid and its metabolites, including Fourier Transform Infrared Spectroscopy (FTIR) [, ], Ultraviolet-Visible Spectroscopy (UV-Vis) [], and Nuclear Magnetic Resonance (NMR) spectroscopy []. Specifically, 1H NMR spectroscopy has been successfully used to identify phase II metabolites of Tolfenamic acid in human urine samples [].
Q8: Has the stability of Tolfenamic acid been investigated under different storage conditions?
A8: Yes, the stability of Tolfenamic acid formulations, particularly spherical agglomerates and freeze-dried crystals, has been evaluated under various storage conditions [, ]. These studies demonstrate that the physical properties and release profiles of these formulations remained unaffected for significant periods, indicating good stability.
Q9: How does the spherical agglomeration process affect the properties of Tolfenamic acid?
A9: The spherical agglomeration process significantly improves the flowability, packability, and compressibility of Tolfenamic acid []. This improvement makes it suitable for direct compression tableting, a more efficient manufacturing method [].
Q10: What is the impact of freeze-drying on the properties of Tolfenamic acid?
A10: Freeze-drying Tolfenamic acid leads to the formation of crystals with decreased crystallinity []. These crystals exhibit enhanced solubility and dissolution rates compared to the commercial drug, potentially leading to improved bioavailability [].
Q11: Why is improving the dissolution rate of Tolfenamic acid important?
A12: Dissolution is a rate-limiting step for the absorption of poorly soluble drugs like Tolfenamic acid []. Enhancing the dissolution rate can lead to faster drug absorption, potentially improving its bioavailability and therapeutic efficacy.
Q12: What is the elimination half-life of Tolfenamic acid in different species?
A13: The elimination half-life of Tolfenamic acid varies between species. In camels, it is 5.76 hours [], while in geese, it ranges from 1.73 to 2.51 hours depending on the route of administration [].
Q13: How does fever affect the pharmacokinetics of Tolfenamic acid in goats?
A14: Studies in goats indicate that fever alters the pharmacokinetic parameters of Tolfenamic acid, particularly the volume of distribution at steady state (Vss) and total body clearance (Cl) []. This alteration suggests potential changes in drug distribution and elimination during febrile states.
Q14: Does Tolfenamic acid interact with other drugs?
A15: Yes, Tolfenamic acid has been shown to interact with other drugs. For instance, co-administration of Tolfenamic acid with ceftriaxone in sheep significantly increases ceftriaxone's elimination half-life and area under the curve, while reducing its total clearance []. This interaction highlights the importance of considering potential drug interactions when administering Tolfenamic acid.
Q15: Has the anticancer activity of Tolfenamic acid been investigated in cellular models?
A16: Yes, in vitro studies have shown that Tolfenamic acid inhibits the growth of various cancer cell lines, including pancreatic cancer cells [, ], colorectal cancer cells [, , ], breast cancer cells [], and oral cancer cells []. These findings suggest a potential role for Tolfenamic acid in cancer therapy.
Q16: What are the effects of Tolfenamic acid on tumor growth and metastasis in animal models?
A17: In vivo studies using mouse models have demonstrated that Tolfenamic acid can reduce tumor growth and metastasis in pancreatic cancer [] and decrease polyp number and tumor load in a model of colorectal cancer [].
Q17: Has Tolfenamic acid been tested in animal models of Alzheimer's disease?
A18: Yes, Tolfenamic acid has been investigated in animal models of Alzheimer's disease. Studies in mice have shown that oral administration of the drug can lower brain levels of Sp1, APP, and Aβ [], suggesting a potential disease-modifying effect. Additionally, it has shown efficacy in preventing amyloid β-induced olfactory bulb dysfunction in a mouse model [].
Q18: Is Tolfenamic acid safe for vultures?
A20: Experimental safety testing in captive vultures suggests that Tolfenamic acid is likely safe at concentrations encountered in cattle carcasses []. This finding contrasts with the known toxicity of diclofenac to vultures and supports the potential use of Tolfenamic acid as a safer alternative for livestock treatment in vulture habitats.
Q19: What strategies have been explored to improve the delivery and bioavailability of Tolfenamic acid?
A21: Several strategies have been explored to enhance the delivery and bioavailability of Tolfenamic acid, including spherical agglomeration [], freeze-drying [], and co-micronization []. These techniques aim to improve the drug's solubility and dissolution rate, thereby enhancing its absorption and therapeutic efficacy.
Q20: What analytical methods have been employed to quantify Tolfenamic acid in biological samples?
A22: High-Performance Liquid Chromatography (HPLC) with UV detection [, , , ] is a widely used analytical method for quantifying Tolfenamic acid in biological samples like plasma and urine.
Q21: Has the analgesic efficacy of Tolfenamic acid been evaluated in clinical studies?
A23: Yes, clinical trials have demonstrated the efficacy of Tolfenamic acid in treating migraine [, , , ]. In a double-blind study comparing Tolfenamic acid to paracetamol, Tolfenamic acid showed superior efficacy in relieving pain and reducing the need for rescue medication [].
Q22: How does the analgesic effect of Tolfenamic acid compare to other NSAIDs?
A24: In a study comparing the postoperative analgesic efficacy in cats, both Tolfenamic acid and the selective COX-2 inhibitor robenacoxib provided significant pain relief compared to a placebo group []. While both drugs were effective, robenacoxib showed a slightly faster onset of action.
Q23: Has the use of Tolfenamic acid been investigated in veterinary medicine?
A25: Yes, Tolfenamic acid has been studied in various veterinary applications. Research suggests that it can reduce piglet mortality and promote weight gain when administered to gilts after farrowing []. Additionally, studies in cats have explored its efficacy in controlling postoperative pain following ovariohysterectomy [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





